molecular formula C9H18O B589845 Diisobutyl Ketone-13C4 CAS No. 1391052-26-8

Diisobutyl Ketone-13C4

Cat. No.: B589845
CAS No.: 1391052-26-8
M. Wt: 146.211
InChI Key: PTTPXKJBFFKCEK-JCDJMFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diisobutyl Ketone-13C4 is a labeled compound of Diisobutyl Ketone, where four carbon atoms are replaced with their carbon-13 isotopeIt is a high-boiling, slow-evaporating solvent that is miscible with alcohols and ketones but has limited water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl Ketone can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. The reaction involves the following steps:

Industrial Production Methods

Industrial production of Diisobutyl Ketone typically involves the same aldol condensation and hydrogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Diisobutyl Ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisobutyl Ketone-13C4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisobutyl Ketone-13C4 is unique due to the presence of labeled carbon atoms, which makes it particularly useful in research applications involving tracing and metabolic studies. Its slow evaporation rate and good solvent properties also make it valuable in industrial applications .

Properties

IUPAC Name

2,6-di((113C)methyl)(1,7-13C2)heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPXKJBFFKCEK-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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